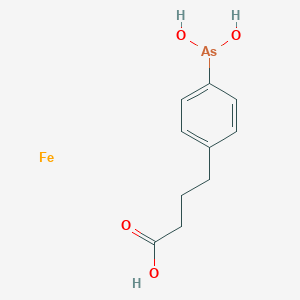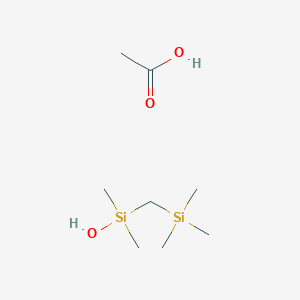
Acetic acid;hydroxy-dimethyl-(trimethylsilylmethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;hydroxy-dimethyl-(trimethylsilylmethyl)silane is an organosilicon compound with the molecular formula C₈H₂₂O₃Si₂ and a molecular weight of 222.429 g/mol . This compound features a trimethylsilyl group, which is a functional group in organic chemistry characterized by its chemical inertness and large molecular volume . The presence of the trimethylsilyl group makes this compound useful in various applications, particularly in organic synthesis and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hydroxy-dimethyl-(trimethylsilylmethyl)silane typically involves the reaction of trimethylsilyl chloride with dimethylsilanediol in the presence of a base such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is achieved through distillation or chromatography techniques.
化学反应分析
Types of Reactions
Acetic acid;hydroxy-dimethyl-(trimethylsilylmethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like trimethylsilyl chloride and trimethylsilyl trifluoromethanesulfonate are employed.
Major Products
The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the reaction conditions and reagents used .
科学研究应用
Acetic acid;hydroxy-dimethyl-(trimethylsilylmethyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and carboxylic acids in organic synthesis.
Medicine: It is employed in the synthesis of pharmaceuticals and as a reagent in drug development.
作用机制
The mechanism of action of acetic acid;hydroxy-dimethyl-(trimethylsilylmethyl)silane involves the formation of reactive intermediates through the cleavage of the trimethylsilyl group. These intermediates can then participate in various chemical reactions, such as radical-based reductions and hydrosilylation . The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
Trimethylsilyl chloride: Used as a reagent for introducing the trimethylsilyl group.
Trimethylsilyl trifluoromethanesulfonate: Another reagent for silylation reactions.
Tetramethylsilane: A related compound with a similar structure but different reactivity.
Uniqueness
Acetic acid;hydroxy-dimethyl-(trimethylsilylmethyl)silane is unique due to its combination of the trimethylsilyl group with acetic acid and hydroxy-dimethyl groups. This unique structure imparts specific reactivity and makes it suitable for a wide range of applications in organic synthesis, material science, and analytical chemistry .
属性
CAS 编号 |
5089-53-2 |
|---|---|
分子式 |
C8H22O3Si2 |
分子量 |
222.43 g/mol |
IUPAC 名称 |
acetic acid;hydroxy-dimethyl-(trimethylsilylmethyl)silane |
InChI |
InChI=1S/C6H18OSi2.C2H4O2/c1-8(2,3)6-9(4,5)7;1-2(3)4/h7H,6H2,1-5H3;1H3,(H,3,4) |
InChI 键 |
HUTMSAFSXOUMRX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.C[Si](C)(C)C[Si](C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


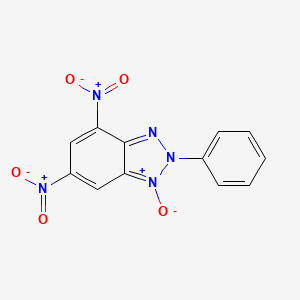
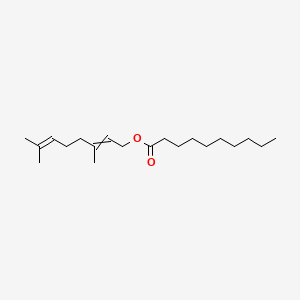

![2-[[1-[2-(2-Hydroxyethoxy)phenyl]-2-phenylethyl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14732038.png)
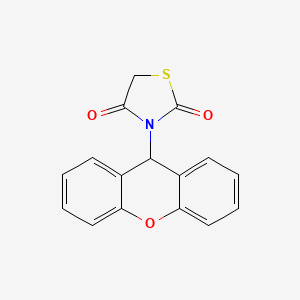
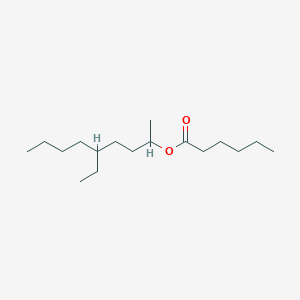



![Dibenzo[b,d]thiophen-2-yl(phenyl)methanone](/img/structure/B14732066.png)
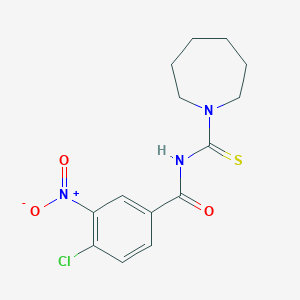
![8,9,10,11-Tetrahydrobenzo[b]naphtho[1,2-d]furan-11a(7ah)-ol](/img/structure/B14732083.png)
